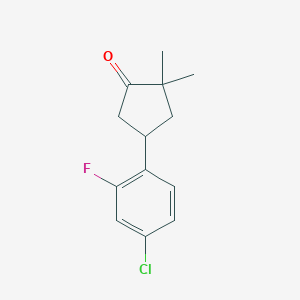
4-(4-Chloro-2-fluoro-phenyl)-2,2-dimethyl-cyclopentanone
Cat. No. B8409550
M. Wt: 240.70 g/mol
InChI Key: ZWCOXDGQYIWAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08778984B2
Procedure details


A solution of 5,5-dimethylcyclopent-2-en-1-one (42.0 g, 343.15 mmol), 4-chloro-2-fluorophenylboronic acid (94.47 g, 514.72 mmol), sodium acetate (56.30 g, 686.30 mmol), acetic acid (1130 mL), Pd(OAc)2 (7.70 g, 34.31 mmol), and antimony trichloride (7.83 g, 34.31 mmol) are stirred at ambient temperature for 16 hours. The solvent is evaporated to low volume and the residual acetic acid is removed using toluene. MTBE (500 mL) is added and the resulting precipitate is filtered off and discarded. The MTBE solution is washed with water (500 mL), aq. NaHCO3 (2×300 mL), dried over MgSO4, filtered, and concentrated to dryness. The residue is purified by silica gel flash chromatography, eluting with hexane to hexane 10% MTBE to give the title compound (72 g, 87%). 1H NMR (300.16 MHz, CDCl3) δ 7.21-7.06 (m, 3H), 3.67-3.59 (m, 1H), 2.81-2.72 (m, 1H), 2.41-2.31 (m, 1H), 2.21 (ddd, J=12.6, 6.3, 2.2 Hz, 1H), 1.89 (t, J=12.3 Hz, 1H), 1.159 (s, 3H), 1.137 (s, 3H).



Name
antimony trichloride
Quantity
7.83 g
Type
reactant
Reaction Step One



Name
Yield
87%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:8])[C:6](=[O:7])[CH:5]=[CH:4][CH2:3]1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13](B(O)O)=[C:12]([F:19])[CH:11]=1.C([O-])(=O)C.[Na+].[Sb](Cl)(Cl)Cl>CC([O-])=O.CC([O-])=O.[Pd+2].C(O)(=O)C>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([CH:4]2[CH2:5][C:6](=[O:7])[C:2]([CH3:8])([CH3:1])[CH2:3]2)=[C:12]([F:19])[CH:11]=1 |f:2.3,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
42 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CC=CC1=O)C
|
|
Name
|
|
|
Quantity
|
94.47 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C(C=C1)B(O)O)F
|
|
Name
|
|
|
Quantity
|
56.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
antimony trichloride
|
|
Quantity
|
7.83 g
|
|
Type
|
reactant
|
|
Smiles
|
[Sb](Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
7.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
|
Name
|
|
|
Quantity
|
1130 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is evaporated to low volume
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residual acetic acid is removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
MTBE (500 mL) is added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting precipitate is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
The MTBE solution is washed with water (500 mL), aq. NaHCO3 (2×300 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by silica gel flash chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with hexane to hexane 10% MTBE
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=C(C=C1)C1CC(C(C1)=O)(C)C)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 72 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
